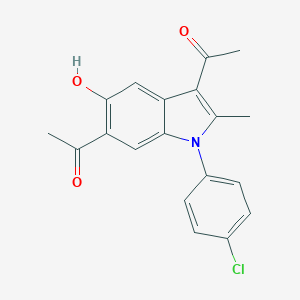
1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol, commonly known as CDMB, is a synthetic compound that belongs to the indole family. It is a potent selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG). CDMB has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Mecanismo De Acción
CDMB is a selective inhibitor of 1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol, which is responsible for breaking down the endocannabinoid 2-AG. By inhibiting this compound, CDMB increases the levels of 2-AG, which in turn activates the cannabinoid receptors CB1 and CB2. Activation of these receptors has been found to have various therapeutic effects, including pain relief, anti-inflammatory effects, and anti-tumor properties.
Biochemical and Physiological Effects:
CDMB has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to reduce the levels of prostaglandins, which are involved in inflammation and pain. In addition, CDMB has been found to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CDMB in lab experiments is its high selectivity for 1-(4-Chlorophenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on CDMB. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Finally, there is a need for further research on the pharmacokinetics and toxicity of CDMB to better understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of CDMB involves a multistep process starting from 4-chlorobenzaldehyde and 2-methylindole. The reaction involves the formation of the Schiff base, followed by reduction with sodium borohydride to give the corresponding amine. The amine is then acetylated with acetic anhydride to yield the final product, CDMB.
Aplicaciones Científicas De Investigación
CDMB has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. Studies have shown that CDMB inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been found to reduce inflammation in animal models of arthritis and colitis.
Propiedades
Fórmula molecular |
C19H16ClNO3 |
|---|---|
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
1-[3-acetyl-1-(4-chlorophenyl)-5-hydroxy-2-methylindol-6-yl]ethanone |
InChI |
InChI=1S/C19H16ClNO3/c1-10-19(12(3)23)16-9-18(24)15(11(2)22)8-17(16)21(10)14-6-4-13(20)5-7-14/h4-9,24H,1-3H3 |
Clave InChI |
KQLWJLDOTWQHFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=C(C=C3)Cl)C(=O)C)O)C(=O)C |
SMILES canónico |
CC1=C(C2=CC(=C(C=C2N1C3=CC=C(C=C3)Cl)C(=O)C)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)


![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)

![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)
![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)